molecular formula C15H12O6 B14311157 4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one CAS No. 112430-60-1

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one

Cat. No.: B14311157
CAS No.: 112430-60-1
M. Wt: 288.25 g/mol
InChI Key: KTUWEEZXWATIOS-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, which contributes to their pharmacological properties . This compound, with its specific substitution pattern, exhibits unique chemical and biological properties that make it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time . Additionally, microwave heating has been employed to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often utilizes large-scale organic synthesis techniques. These methods may involve continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthone derivatives such as:

Uniqueness

4,6-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

112430-60-1

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

4,6-dihydroxy-1,3-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O6/c1-19-10-6-11(20-2)14(18)15-12(10)13(17)8-4-3-7(16)5-9(8)21-15/h3-6,16,18H,1-2H3

InChI Key

KTUWEEZXWATIOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C=C3)O)O)OC

Origin of Product

United States

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